N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H16N2O2S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
- Synthesis of 2-phenylamino-thiazole derivatives : These derivatives, including benzothiazole compounds, have been synthesized and shown to have significant antimicrobial activity against various bacterial and fungal strains, sometimes even exceeding the effectiveness of reference drugs (Bikobo et al., 2017).
Anticancer Evaluation
- Design and synthesis of thiazolyl benzamides for cancer treatment : Certain benzothiazole derivatives have been developed and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, with some derivatives being more effective than reference drugs (Ravinaik et al., 2021).
Antioxidant Activity
- Benzothiazole derivatives in mitigating acetaminophen toxicity : These compounds have demonstrated potential in inactivating reactive chemical species through their antioxidant activity, showing protective effects in models of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Inhibitors of Biological Processes
- Stearoyl-CoA desaturase-1 (SCD-1) inhibitors : Benzamide compounds with thiazolyl structures have been identified as potent SCD-1 inhibitors, showing promise in altering lipid metabolism (Uto et al., 2009).
Supramolecular Gelators
- Role of methyl functionality in gelation : N-(thiazol-2-yl)benzamide derivatives have been found to exhibit gelation behavior towards certain solvents, influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
Synthesis and Activity of Anti-Inflammatory Drugs
- Development of nonsteroidal anti-inflammatory drugs : Compounds derived from thiazole and thiazoline, including benzamide derivatives, have been synthesized and shown to have anti-inflammatory activity (Lynch et al., 2006).
Mechanism of Action
Target of Action
Compounds containing the benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives have been found to inhibit certain enzymes or interact with specific receptors
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUYQQHDCQNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.